piperidin-2-ylmethyl N-methylcarbamate hydrochloride
CAS No.: 1803589-12-9
Cat. No.: VC2604081
Molecular Formula: C8H17ClN2O2
Molecular Weight: 208.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803589-12-9 |
|---|---|
| Molecular Formula | C8H17ClN2O2 |
| Molecular Weight | 208.68 g/mol |
| IUPAC Name | piperidin-2-ylmethyl N-methylcarbamate;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-9-8(11)12-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H |
| Standard InChI Key | FRYROWYCZRGVCO-UHFFFAOYSA-N |
| SMILES | CNC(=O)OCC1CCCCN1.Cl |
| Canonical SMILES | CNC(=O)OCC1CCCCN1.Cl |
Introduction
Chemical Structure and Properties
Piperidin-2-ylmethyl N-methylcarbamate hydrochloride is an organic compound characterized by its piperidine ring structure bonded to a methylcarbamate moiety, with hydrochloride salt formation enhancing its water solubility. The compound possesses a molecular formula of C₈H₁₇ClN₂O₂ and a molecular weight of approximately 208.68 g/mol . The structure features a six-membered heterocyclic piperidine ring containing one nitrogen atom, with a methylcarbamate group attached to the carbon at position 2 via a methylene bridge.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₇ClN₂O₂ |
| Molecular Weight | 208.68 g/mol |
| CAS Number | 1803589-12-9 |
| Physical Appearance | White crystalline powder (typical for similar compounds) |
| Solubility | Water-soluble (enhanced by hydrochloride salt formation) |
| Functional Groups | Piperidine ring, methylcarbamate, hydrochloride salt |
Structural Features
The compound's structure contains several key features that contribute to its chemical reactivity and potential biological activity:
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Piperidine Ring: A six-membered heterocyclic structure with a nitrogen atom, providing basic properties and potential for biological interactions
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Methylcarbamate Group: Contains a carbonyl functionality connected to both nitrogen and oxygen atoms, offering potential for hydrogen bonding
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Hydrochloride Salt: Enhances water solubility and stability compared to the free base form
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Chiral Center: The carbon at position 2 of the piperidine ring is a stereogenic center, potentially leading to distinct stereoisomers with different biological activities
| Parameter | Range | Effect on Reaction |
|---|---|---|
| Temperature | 100-150°C | Higher temperatures accelerate reaction but may reduce selectivity |
| CO₂ Pressure | 5-200 bar | Higher pressure improves selectivity but decreases reaction rate |
| Reaction Time | 1-6 hours | Dependent on pressure and temperature conditions |
| Solvent System | Biphasic | Cosolvents can improve phase interaction and reaction efficiency |
Purification and Salt Formation
After synthesizing the base compound (piperidin-2-ylmethyl N-methylcarbamate), conversion to the hydrochloride salt would likely involve treatment with hydrogen chloride or hydrochloric acid in an appropriate solvent, followed by recrystallization to obtain the pure hydrochloride salt. This salt formation step enhances water solubility and stability, making the compound more suitable for research applications.
Structural Characterization Techniques
The structural elucidation and purity assessment of piperidin-2-ylmethyl N-methylcarbamate hydrochloride typically employ various analytical techniques that provide complementary information about its molecular structure and physicochemical properties.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for confirming the structure of piperidin-2-ylmethyl N-methylcarbamate hydrochloride. Both proton (¹H) and carbon (¹³C) NMR would reveal characteristic signals for the piperidine ring protons, the methylene bridge, and the methylcarbamate group. The piperidine ring typically shows complex splitting patterns due to the non-equivalent protons in axial and equatorial positions.
Infrared (IR) spectroscopy would identify key functional groups, including:
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Carbonyl stretching vibration (approximately 1700-1750 cm⁻¹)
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N-H stretching (approximately 3300-3500 cm⁻¹)
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C-O stretching from the carbamate group (approximately 1200-1300 cm⁻¹)
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for piperidin-2-ylmethyl N-methylcarbamate (without HCl) would correspond to its molecular weight, with characteristic fragmentation patterns involving the loss of the methylcarbamate group and breakage of the piperidine ring.
Chemical Reactivity and Stability
Hydrolysis Susceptibility
As a carbamate derivative, piperidin-2-ylmethyl N-methylcarbamate hydrochloride would be expected to undergo hydrolysis under specific conditions, particularly in strongly acidic or basic environments. This hydrolysis would likely yield the corresponding alcohol (piperidin-2-ylmethanol), methylamine, and carbon dioxide.
| Storage Parameter | Recommended Conditions |
|---|---|
| Temperature | 2-8°C (refrigerated) |
| Container | Airtight, moisture-resistant |
| Light Exposure | Protected from direct light |
| Atmosphere | Inert (preferably under nitrogen) |
| Incompatibilities | Strong oxidizers, strong acids and bases |
Biological Activity and Applications
Research Applications
The compound's unique structural features make it potentially valuable in various research contexts:
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Medicinal Chemistry: As a building block for designing novel pharmaceuticals, particularly those targeting neurological conditions.
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Biochemical Research: For studying specific enzyme-substrate interactions and receptor binding mechanisms.
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Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules with potential biological activities.
Structure-Activity Relationship Analysis
Comparison with Related Compounds
A structural analog of piperidin-2-ylmethyl N-methylcarbamate hydrochloride is (piperidin-2-yl)methyl N-ethyl-N-methylcarbamate hydrochloride, which contains an additional ethyl group on the carbamate nitrogen . This structural difference would likely impact the compound's lipophilicity, binding characteristics, and biological activities.
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| Piperidin-2-ylmethyl N-methylcarbamate hydrochloride | C₈H₁₇ClN₂O₂ | Contains N-methylcarbamate group |
| (Piperidin-2-yl)methyl N-ethyl-N-methylcarbamate hydrochloride | C₁₀H₂₁ClN₂O₂ | Contains N-ethyl-N-methylcarbamate group |
Structure Influence on Activity
The presence and position of specific functional groups in piperidin-2-ylmethyl N-methylcarbamate hydrochloride would significantly influence its biological activity:
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Piperidine Ring: Contributes to receptor binding and recognition, with the nitrogen atom potentially forming hydrogen bonds with target proteins.
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Methylcarbamate Group: May interact with specific enzyme active sites, potentially through hydrogen bonding or as a substrate for hydrolytic enzymes.
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Stereochemistry: The chiral center at position 2 of the piperidine ring could lead to stereoisomers with different biological activities, as is common with many bioactive molecules.
| Safety Measure | Implementation |
|---|---|
| Personal Protective Equipment | Nitrile gloves, laboratory coat, safety glasses |
| Ventilation | Use in fume hood or well-ventilated area |
| Exposure Response | In case of skin contact, wash with water for at least 15 minutes |
| Fire Response | Carbon dioxide or dry chemical extinguishers (avoid water on large fires) |
| Storage | Airtight containers at 2-8°C, away from oxidizers |
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